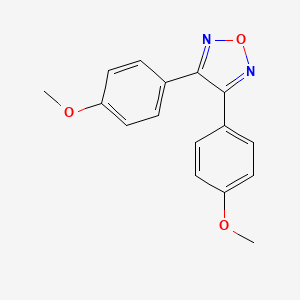![molecular formula C20H16N2O3S B3464516 4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B3464516.png)
4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile
Vue d'ensemble
Description
4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile, also known as TMCN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and handle, and it can be used as a versatile building block for the synthesis of various heterocyclic compounds. However, this compound also has some limitations. It is relatively unstable and can decompose under certain conditions, which can limit its use in some reactions. In addition, this compound can be toxic at high concentrations, which can limit its use in some biological assays.
Orientations Futures
There are several future directions for the research on 4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile. One potential direction is the development of this compound-based materials with unique optical and electronic properties. Another potential direction is the evaluation of this compound as a potential therapeutic agent for various diseases, including cancer and inflammation. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with unique properties and applications.
Applications De Recherche Scientifique
4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its anti-cancer, anti-inflammatory, and anti-microbial activities. In material science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Propriétés
IUPAC Name |
4,5,6-trimethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-11-12(2)16(9-21)19(22-13(11)3)26-10-17(23)15-8-14-6-4-5-7-18(14)25-20(15)24/h4-8H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEKKABBMOREFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3464439.png)
![3-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3464454.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3464455.png)
![{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464471.png)
![{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464478.png)
![4-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]aniline](/img/structure/B3464480.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464484.png)





![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)thio]aniline](/img/structure/B3464558.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzamide](/img/structure/B3464565.png)